molecular formula C13H22Cl2N2 B6197932 3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride CAS No. 2694728-31-7

3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B6197932
CAS No.: 2694728-31-7
M. Wt: 277.2
InChI Key:
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Description

3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyridinyl group, and a propanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to downstream signaling events that result in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves the reaction of cyclopentylmagnesium bromide with 3-bromopyridine, followed by reduction of the resulting intermediate with lithium aluminum hydride and subsequent reductive amination with 3-aminopropiophenone. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Cyclopentylmagnesium bromide", "3-bromopyridine", "Lithium aluminum hydride", "3-aminopropiophenone", "Hydrochloric acid" ], "Reaction": [ "Step 1: React cyclopentylmagnesium bromide with 3-bromopyridine in anhydrous ether to form the intermediate cyclopentyl-3-pyridylmagnesium bromide.", "Step 2: Reduce the intermediate with lithium aluminum hydride in dry ether to form the corresponding alcohol.", "Step 3: React the alcohol with 3-aminopropiophenone in the presence of sodium triacetoxyborohydride to form the amine intermediate.", "Step 4: React the amine intermediate with hydrochloric acid to form the dihydrochloride salt of 3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine." ] }

CAS No.

2694728-31-7

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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